

Biological activity of 1H-pyrrolo[3,2-c]pyridine derivatives

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Compound of Interest

Compound Name: 6-methyl-1H-pyrrolo[3,2-c]pyridine

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An In-depth Technical Guide to the Biological Activities of 1H-pyrrolo[3,2-c]pyridine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 6-Azaindole Scaffold

The 1H-pyrrolo[3,2-c]pyridine ring system, a member of the azaindole family, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to indole, a ubiquitous motif in biologically active molecules, allows it to act as a bioisostere, effectively mimicking the parent structure while offering distinct physicochemical properties. This unique characteristic, particularly the introduction of a pyridine nitrogen atom, modifies the scaffold's hydrogen bonding capacity, solubility, and metabolic stability, making it a highly attractive core for modern drug discovery.

This guide provides a comprehensive exploration of the diverse biological activities associated with 1H-pyrrolo[3,2-c]pyridine derivatives. We will delve into the mechanistic underpinnings of their potent anticancer effects, explore their immunomodulatory and anti-inflammatory potential, and shed light on emerging applications in antiviral and neuroprotective research. By synthesizing data from seminal studies, this document aims to serve as a critical resource for professionals dedicated to leveraging this versatile scaffold for the development of next-generation therapeutics.

Chapter 1: Potent Anticancer Activity: A Multi-Pronged Assault on Malignancy

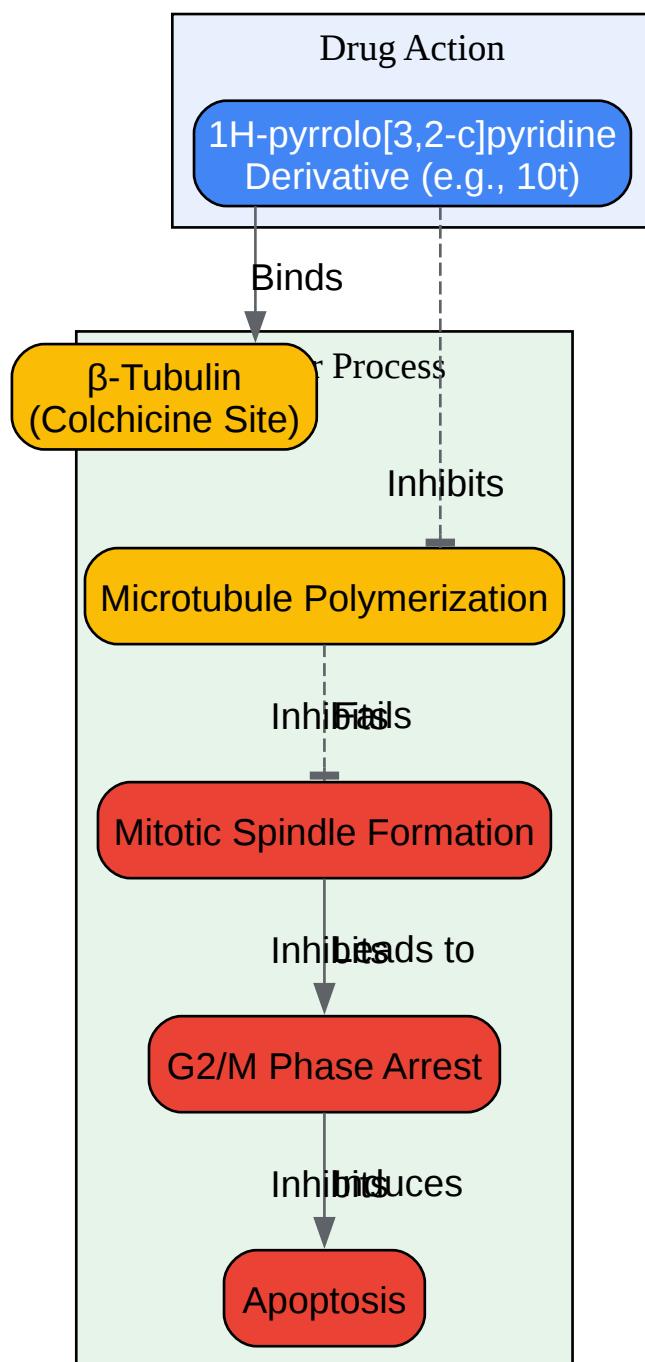
The most extensively documented therapeutic application of 1H-pyrrolo[3,2-c]pyridine derivatives is in oncology. These compounds combat cancer through diverse and potent mechanisms, primarily by disrupting fundamental processes of cell division and survival signaling.

Mechanism of Action: Tubulin Polymerization Inhibition

A key strategy employed by these derivatives is the disruption of microtubule dynamics, which are critical for the formation of the mitotic spindle during cell division.

Causality Behind the Mechanism: Microtubules, polymers of α - and β -tubulin, are essential for maintaining cell structure and segregating chromosomes during mitosis. Small molecules that interfere with the dynamic equilibrium of tubulin polymerization and depolymerization can halt the cell cycle, ultimately triggering programmed cell death (apoptosis). Several 1H-pyrrolo[3,2-c]pyridine derivatives have been engineered as potent inhibitors that bind to the colchicine-binding site on β -tubulin.^{[1][2]} This binding event physically prevents the tubulin dimers from assembling into microtubules. The result is a catastrophic failure of mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.^{[3][4]}

A notable series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were designed to mimic the structure of Combretastatin A-4 (CA-4), a known tubulin inhibitor, by using the rigid pyrrolopyridine scaffold to lock the molecule in its bioactive conformation.^{[2][3]}



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Caption: Inhibition of tubulin polymerization by 1H-pyrrolo[3,2-c]pyridine derivatives.

Quantitative Data Summary: The potency of these compounds has been evaluated against various human cancer cell lines.

Compound	Target/Mechanism	Cell Line	IC ₅₀ (μM)	Reference
10t	Tubulin Polymerization Inhibitor	HeLa (Cervical)	0.12	[1] [3]
SGC-7901 (Gastric)	0.15	[2] [3]		
MCF-7 (Breast)	0.21	[1] [3]		
8g	Diarylurea Derivative	A375P (Melanoma)	Nanomolar range	[5]
9d	Diarylamide Derivative	A375P (Melanoma)	Nanomolar range	[5]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a standard method for assessing the inhibitory effect of a test compound on tubulin polymerization.

- Reagent Preparation:
 - Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9) to a final concentration of 2 mg/mL.
 - Prepare a GTP stock solution (100 mM).
 - Prepare test compounds (e.g., compound 10t) and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor) in an appropriate solvent like DMSO.
- Assay Procedure:
 - Pipette 5 μL of various concentrations of the test compound or control into a 96-well microplate.

- Add 45 µL of the tubulin solution to each well and incubate on ice for 5 minutes to allow for compound binding.
- Initiate polymerization by adding 2.5 µL of GTP stock solution to each well and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.
- Measure the change in absorbance (optical density) at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

- Data Analysis:
 - Plot absorbance versus time for each concentration.
 - The inhibitory activity is determined by comparing the rate and extent of polymerization in the presence of the test compound to the vehicle control.
 - Calculate the IC₅₀ value, which is the concentration of the compound that inhibits polymerization by 50%.

Mechanism of Action: Kinase Inhibition

The 1H-pyrrolo[3,2-c]pyridine scaffold serves as an excellent "hinge-binding" motif, a critical feature for inhibitors of protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.

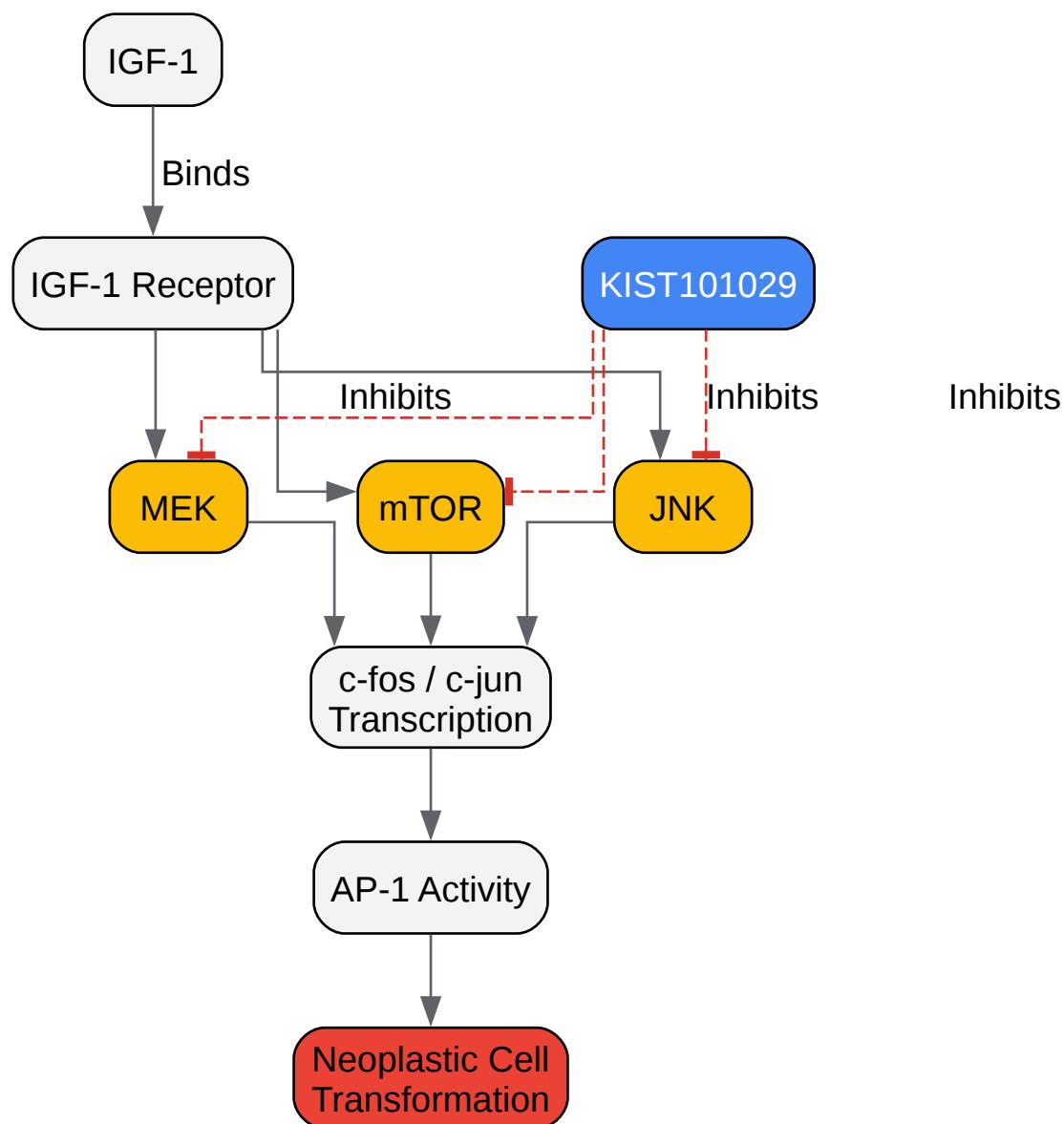
Causality Behind the Mechanism: FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages.^[6] In the tumor microenvironment, FMS signaling in tumor-associated macrophages (TAMs) can promote tumor growth, angiogenesis, and metastasis. Therefore, inhibiting FMS kinase can suppress tumor growth by modulating the immune landscape of the tumor. Diarylurea and diarylamide derivatives of 1H-pyrrolo[3,2-c]pyridine have emerged as potent and selective FMS kinase inhibitors.^{[6][7]}

Compound	Target	IC ₅₀ (nM)	Potency vs. (KIST101029)	
			Lead	Reference
1r	FMS Kinase	30	3.2x more potent	[6][7]
1e	FMS Kinase	60	1.6x more potent	[7]
KIST101029	FMS Kinase	96	(Lead Compound)	[6][7]

Compound 1r also demonstrated significant antiproliferative activity across a panel of ovarian, prostate, and breast cancer cell lines with IC₅₀ values ranging from 0.15–1.78 μM and showed favorable selectivity for cancer cells over normal fibroblasts.[6]

Certain derivatives can block critical pro-survival signaling cascades within cancer cells. The compound KIST101029 was shown to inhibit neoplastic cell transformation induced by insulin-like growth factor 1 (IGF-1).[8]

Causality Behind the Mechanism: IGF-1 binding to its receptor activates multiple downstream pathways, including the MAPK/ERK and PI3K/mTOR pathways, which promote cell proliferation and survival. KIST101029 was found to inhibit the phosphorylation, and thus activation, of key kinases in these pathways, including MEK, JNK, and mTOR.[8] This blockade prevents the activation of transcription factors like c-fos and c-jun, which together form the AP-1 complex that drives the expression of genes involved in cell transformation and growth.[8]



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Caption: Inhibition of IGF-1 signaling by KIST101029.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure kinase inhibition.

- Reagent Preparation:

- Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).
- Dilute the target kinase (e.g., FMS) and a suitable fluorescently-labeled substrate peptide in the assay buffer.
- Prepare a solution of ATP at twice the desired final concentration.
- Prepare serial dilutions of the test compound.

- Assay Procedure:
 - Add 2.5 µL of the test compound dilutions to the wells of a low-volume 384-well plate.
 - Add 2.5 µL of the kinase/substrate mix to each well.
 - Initiate the kinase reaction by adding 5 µL of the ATP solution.
 - Incubate at room temperature for a defined period (e.g., 60 minutes).
 - Stop the reaction by adding 10 µL of a development solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
 - Incubate for 30-60 minutes to allow antibody binding.
- Data Analysis:
 - Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
 - Calculate the emission ratio (520/495). A high ratio indicates high kinase activity (more phosphorylated substrate).
 - Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Chapter 2: Anti-inflammatory and Immunomodulatory Activities

The role of 1H-pyrrolo[3,2-c]pyridine derivatives extends beyond direct cytotoxicity to cancer cells into the realm of immunomodulation, primarily through kinase inhibition.

Causality Behind the Mechanism: As discussed, FMS kinase is pivotal for macrophage function. Chronic inflammation, a hallmark of diseases like rheumatoid arthritis, is often driven by hyperactive macrophages. By inhibiting FMS kinase, 1H-pyrrolo[3,2-c]pyridine derivatives can reduce the proliferation and pro-inflammatory activity of these immune cells.^[6] This makes them promising candidates for treating inflammatory disorders.^{[9][10]} Furthermore, studies on related pyrrolopyridine isomers have shown inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of inflammatory prostaglandins, suggesting another potential anti-inflammatory mechanism for this scaffold family.^[11]

Experimental Protocol: Lipopolysaccharide (LPS)-Induced TNF- α Release Assay

This assay measures the ability of a compound to inhibit the release of a key pro-inflammatory cytokine from macrophages.

- Cell Culture:
 - Culture a macrophage cell line (e.g., RAW 264.7) or bone marrow-derived macrophages (BMDMs) in appropriate media.
 - Seed the cells in a 96-well plate and allow them to adhere overnight.
- Assay Procedure:
 - Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
 - Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include unstimulated and vehicle-treated controls.
 - Incubate for a specified time (e.g., 4-6 hours).
- Quantification of TNF- α :

- Collect the cell culture supernatant.
- Measure the concentration of TNF- α in the supernatant using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
- Data Analysis:
 - Generate a standard curve using recombinant TNF- α .
 - Calculate the concentration of TNF- α in each sample.
 - Determine the IC₅₀ value of the test compound for the inhibition of TNF- α release.

Chapter 3: Emerging and Potential Therapeutic Applications

While oncology remains the primary focus, the chemical versatility of the 1H-pyrrolo[3,2-c]pyridine scaffold suggests its potential in other therapeutic areas.

Antiviral Potential

Though direct evidence for 1H-pyrrolo[3,2-c]pyridine derivatives is still emerging, related fused pyrrole systems provide a strong rationale for investigation.

- Rationale: Pyrrolopyrimidine derivatives have demonstrated significant activity against gastroenteric viruses like Rotavirus and Coxsackievirus B4.[\[12\]](#) Molecular modeling suggests these compounds may act by inhibiting viral polymerase enzymes.[\[12\]](#) Additionally, the isomeric 1H-pyrrolo[3,4-c]pyridine scaffold has been explored for anti-HIV-1 activity.[\[10\]](#) Given these precedents, screening libraries of 1H-pyrrolo[3,2-c]pyridines against a broad range of viruses is a logical and promising direction for future research.

Neuroprotective Potential

The development of agents to combat neurodegenerative diseases is a critical unmet need. The 1H-pyrrolo[3,2-c]pyridine scaffold may offer a starting point for such discovery efforts.

- Rationale: Oxidative stress is a key pathological factor in many neurodegenerative disorders. Related pyrrole-containing compounds have shown significant neuroprotective and

antioxidant effects in various in vitro models of neurotoxicity, including those induced by hydrogen peroxide and 6-hydroxydopamine (6-OHDA).^[13] A pyrrolopyrimidine antioxidant, U-104067F, has also demonstrated neuroprotective effects in animal models.^[14] These findings suggest that the pyrrolopyridine core could be adapted to design novel agents capable of protecting neurons from oxidative damage, though this remains a largely unexplored frontier for this specific isomer.

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold is a molecule of significant therapeutic interest, with a proven track record in the design of potent anticancer agents. Its ability to serve as a structural backbone for both tubulin polymerization inhibitors and a wide array of kinase inhibitors underscores its remarkable versatility. The success of these compounds in oncology, particularly as FMS kinase inhibitors, logically extends their potential use to treating chronic inflammatory and autoimmune diseases. While its application in antiviral and neuroprotective therapies is less developed, compelling data from structurally related compounds provide a strong impetus for future exploration. For drug development professionals, the 1H-pyrrolo[3,2-c]pyridine system represents a validated and highly adaptable core structure, ripe with opportunities for the discovery of novel and impactful medicines.

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